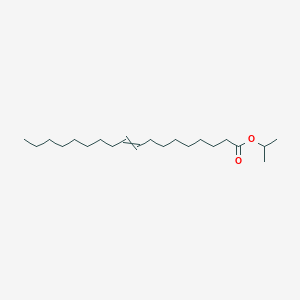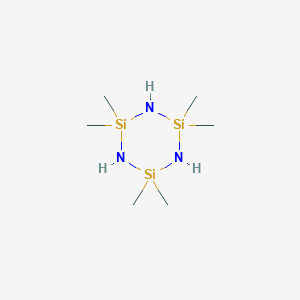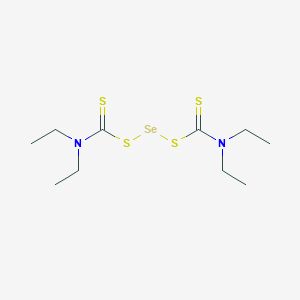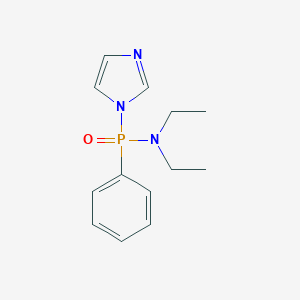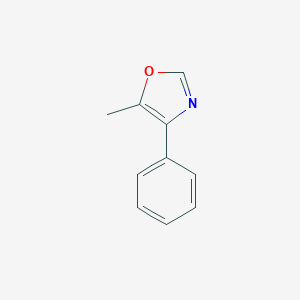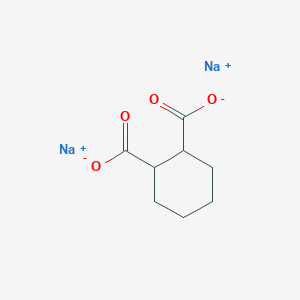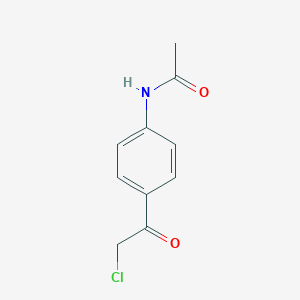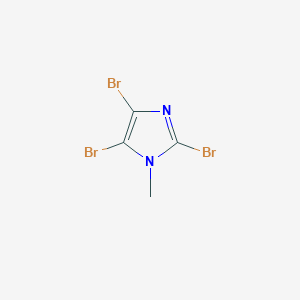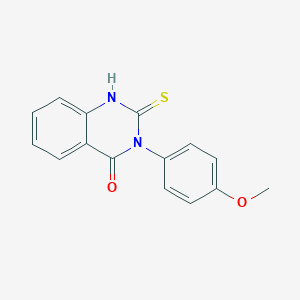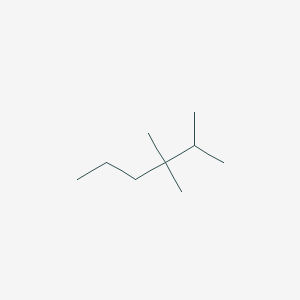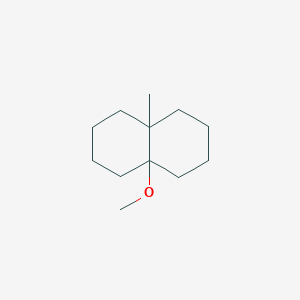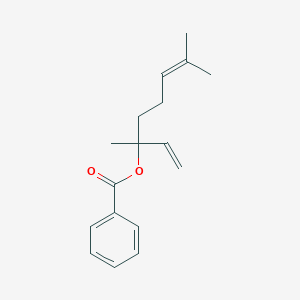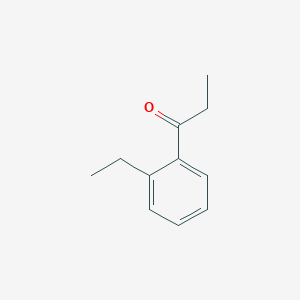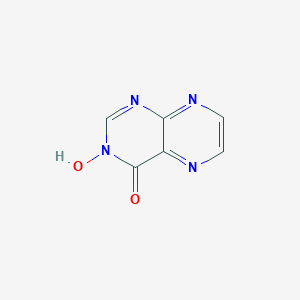
3-Hydroxypteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypteridin-4-one is a heterocyclic compound that is widely used in scientific research. It is a derivative of pteridine, which is a naturally occurring compound found in many organisms. 3-Hydroxypteridin-4-one has a unique structure that makes it an important molecule in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-Hydroxypteridin-4-one is not fully understood. However, it is believed to interact with various biological molecules through hydrogen bonding, π-π stacking, and electrostatic interactions. This interaction can lead to changes in the conformation and activity of the molecules, which can be detected through fluorescence spectroscopy.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxypteridin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase. It has also been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. Additionally, 3-Hydroxypteridin-4-one has been shown to have antitumor and antiviral activities, making it a potential therapeutic agent for cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Hydroxypteridin-4-one in lab experiments include its high yield, simple synthesis method, and wide range of applications. However, there are also some limitations to its use. For example, its fluorescence properties can be affected by pH, temperature, and solvent polarity, which can make it difficult to interpret the results of experiments. Additionally, 3-Hydroxypteridin-4-one can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of 3-Hydroxypteridin-4-one in scientific research. One potential direction is the development of new fluorescent probes based on its structure. These probes could be used to detect specific biological molecules with high sensitivity and selectivity. Another potential direction is the development of new therapeutic agents based on its antioxidant and anti-inflammatory properties. These agents could be used to treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Hydroxypteridin-4-one is a heterocyclic compound that has a wide range of applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for its application in scientific research. Overall, 3-Hydroxypteridin-4-one is a valuable molecule that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
The synthesis of 3-Hydroxypteridin-4-one involves the condensation of 2-amino-4-hydroxypteridine with an aldehyde or ketone in the presence of an acid catalyst. This method is relatively simple and can be carried out under mild conditions. The yield of the reaction is generally high, and the purity of the product can be easily achieved through simple purification techniques.
Aplicaciones Científicas De Investigación
3-Hydroxypteridin-4-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It is also used as a precursor in the synthesis of various bioactive compounds, including antitumor agents, antiviral agents, and enzyme inhibitors. Additionally, 3-Hydroxypteridin-4-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
18106-57-5 |
|---|---|
Nombre del producto |
3-Hydroxypteridin-4-one |
Fórmula molecular |
C6H4N4O2 |
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
3-hydroxypteridin-4-one |
InChI |
InChI=1S/C6H4N4O2/c11-6-4-5(8-2-1-7-4)9-3-10(6)12/h1-3,12H |
Clave InChI |
HZDJBYRPYKLJEH-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
SMILES canónico |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
Sinónimos |
3-Hydroxy-4(3H)-pteridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



